1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone
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Overview
Description
1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone is an organic compound that belongs to the class of pyridyl ketones. These compounds are characterized by the presence of a pyridine ring substituted with various functional groups. The specific structure of this compound includes a bromine and chlorine atom on the pyridine ring, making it a halogenated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone typically involves the halogenation of a pyridine derivative followed by a Friedel-Crafts acylation reaction. The general steps are:
Halogenation: Starting with 3-pyridyl compounds, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions.
Friedel-Crafts Acylation: The halogenated pyridine is then subjected to Friedel-Crafts acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone would depend on its specific application. In biochemical contexts, it might interact with specific enzymes or receptors, altering their activity. The presence of halogens can influence its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-pyridyl)-2-methyl-1-propanone
- 1-(6-Chloro-3-pyridyl)-2-methyl-1-propanone
- 1-(4-Bromo-6-chloro-3-pyridyl)-1-propanone
Uniqueness
The unique combination of bromine and chlorine atoms on the pyridine ring, along with the specific positioning of the ketone and methyl groups, gives 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone distinct chemical and physical properties
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(4-bromo-6-chloropyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3 |
InChI Key |
NHLQXUSPUNABNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN=C(C=C1Br)Cl |
Origin of Product |
United States |
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